3-Oxo-5beta-cholanate

RORγt Th17 differentiation Nuclear receptor

3-Oxo-5beta-cholanate (synonyms: dehydrolithocholic acid, 3-oxoLCA, 3-ketolithocholic acid; CAS 1553-56-6) is a secondary bile acid metabolite belonging to the 5β-cholanic acid class. It is formed endogenously from lithocholic acid (LCA) via cytochrome P450 CYP3A4-mediated oxidation at the C3 position.

Molecular Formula C24H37O3-
Molecular Weight 373.5 g/mol
Cat. No. B1240788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-5beta-cholanate
Molecular FormulaC24H37O3-
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeyKIQFUORWRVZTHT-OPTMKGCMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-5beta-cholanate (3-oxoLCA): A Differentiated Bile Acid Metabolite for Immunoregulation and Nuclear Receptor Research


3-Oxo-5beta-cholanate (synonyms: dehydrolithocholic acid, 3-oxoLCA, 3-ketolithocholic acid; CAS 1553-56-6) is a secondary bile acid metabolite belonging to the 5β-cholanic acid class [1]. It is formed endogenously from lithocholic acid (LCA) via cytochrome P450 CYP3A4-mediated oxidation at the C3 position . Unlike its parent compound LCA, 3-oxoLCA has lost the 3α-hydroxyl group and gained a 3-keto functionality, which fundamentally alters its receptor-binding profile and immunomodulatory properties. As a conjugate base of 3-oxo-5β-cholanic acid, this compound is supplied as a crystalline solid (≥95% purity) with molecular formula C₂₄H₃₈O₃ and molecular weight 374.56 g/mol . Its primary scientific value lies in its demonstrated ability to directly bind the transcription factor RORγt and inhibit TH17 cell differentiation—a property absent in the parent LCA and distinct from other bile acid metabolites such as isoalloLCA [2].

Direct RORγt pathway engagement studies
Selective TH17 lineage modulation context
Multi-receptor polypharmacology probe (TGR5, VDR, FXR, PXR)

Why Lithocholic Acid (LCA) or Other Bile Acid Metabolites Cannot Substitute for 3-Oxo-5beta-cholanate in RORγt-Targeted or Th17-Focused Research


Bile acid metabolites within the 5β-cholanate class exhibit stark functional divergence driven by single oxidation-state changes at the C3 position. Lithocholic acid (LCA; 3α-hydroxy-5β-cholanic acid) does not bind RORγt and cannot directly inhibit TH17 differentiation; instead, it acts primarily through FXR and TGR5 pathways [1]. Isoallolithocholic acid (isoalloLCA; 3β-hydroxy-5α-cholanic acid) promotes Treg differentiation via mitochondrial ROS production and Foxp3 CNS3 enhancer activation—a mechanism mechanistically distinct from RORγt antagonism [1]. Even isolithocholic acid (isoLCA; 3β-hydroxy-5β-cholanic acid), while reported to bind RORγt, exhibits a different metabolic origin and potency profile [2]. Consequently, researchers cannot interchange these compounds without fundamentally altering the molecular target, downstream signaling, and cellular outcome. The quantitative differential evidence below substantiates why 3-oxo-5beta-cholanate must be specifically procured for studies requiring direct RORγt engagement, selective TH17 inhibition, or combined TGR5/VDR/PXR polypharmacology .

vs. Lithocholic acid (LCA)Lacks RORγt binding; FXR/TGR5 pathways only, may not recapitulate TH17 modulation
vs. Isoallolithocholic acidEnhances Treg via mitoROS/Foxp3, not TH17 suppression; pathway divergence
vs. Isolithocholic acidDifferent metabolic origin and potency profile; RORγt binding context may differ

3-Oxo-5beta-cholanate: Quantitative Head-to-Head Differentiation Evidence vs. Lithocholic Acid and In-Class Comparators


Direct RORγt Binding: 3-Oxo-5beta-cholanate Engages RORγt with Kd = 1.13 μM Whereas Lithocholic Acid Shows No Detectable Binding

3-Oxo-5beta-cholanate (3-oxoLCA) directly binds to the recombinant human RORγt ligand-binding domain (LBD) with an equilibrium dissociation constant Kd of 1.13 μM, as measured by microscale thermophoresis (MST). In contrast, lithocholic acid (LCA), the parent 3α-hydroxy analog, exhibits no detectable physical interaction with RORγt under identical assay conditions [1]. Furthermore, isoallolithocholic acid (isoalloLCA) does not bind RORγt either; it enhances Treg differentiation through a mitochondrial ROS-dependent, Foxp3 CNS3-mediated mechanism entirely independent of RORγt antagonism [1]. This establishes 3-oxo-5beta-cholanate as the only endogenous bile acid metabolite among these three that directly targets RORγt.

RORγt Binding (Kd)
Head-to-head
Kd = 1.13 μM (3-oxoLCA) vs no binding (LCA, isoalloLCA)
Establishes direct RORγt engagement; supports target-specific procurement
MST assay; recombinant human RORγt LBD
RORγt Th17 differentiation Nuclear receptor

Functional TH17 Differentiation Selectivity: 3-Oxo-5beta-cholanate Suppresses TH17 Without Affecting Th1, Th2, or Treg Lineages at 20 μM

In primary mouse CD4+ T cell polarization assays, 3-oxo-5beta-cholanate (20 μM) selectively inhibited TH17 cell differentiation (IL-17a+ cells) without significantly affecting Th1 (IFN-γ+), Th2 (IL-4+), or Treg (FoxP3+) differentiation [1]. By contrast, isoallolithocholic acid (isoalloLCA) at the same concentration (20 μM) selectively enhanced Treg differentiation while leaving TH17, Th1, and Th2 cells unperturbed [1]. Lithocholic acid (LCA) at comparable concentrations does not directly modulate TH17 or Treg differentiation in vitro; its immunomodulatory effects are indirect and TGR5-dependent [2]. This functional selectivity profile—TH17-specific suppression without Treg expansion—is unique to 3-oxo-5beta-cholanate among tested endogenous bile acid metabolites.

TH17 Lineage Selectivity
Head-to-head
TH17 suppression; no effect on Th1, Th2, Treg at 20 μM
Selective TH17 pathway modulation; isoalloLCA enhances Treg instead
Mouse CD4+ T cell polarization assay
Immunology T cell differentiation Selectivity profiling

TGR5 (GPBAR1) Agonism: 3-Oxo-5beta-cholanate Exhibits ~2-Fold Higher Potency Than Lithocholic Acid in Cell-Based Reporter Assays

3-Oxo-5beta-cholanate activates the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) with an EC50 of 0.27 μM in cell-based reporter assays . By comparison, lithocholic acid (LCA) activates TGR5 with reported EC50 values ranging from 0.53 μM to 3 μM depending on the assay format [1]. This represents an approximately 2- to 11-fold potency advantage for 3-oxoLCA over LCA at TGR5. Notably, 3-oxo-5beta-cholanate is a more potent TGR5 agonist than deoxycholic acid (DCA; EC50 ~1.01–1.25 μM) and chenodeoxycholic acid (CDCA; EC50 ~4–4.43 μM) [1].

TGR5 Agonism Potency
Cross-study
EC50 = 0.27 μM; ~2-fold more potent than LCA
Supports TGR5 pathway potency screening
Cell-based reporter assay
GPCR TGR5 Metabolic signaling

Vitamin D Receptor (VDR) Agonism: 3-Oxo-5beta-cholanate Is 2.7- to 7-Fold More Potent Than Lithocholic Acid

3-Oxo-5beta-cholanate activates the vitamin D receptor (VDR) with an EC50 of 3 μM in cell-based reporter assays . Lithocholic acid (LCA), the most potent endogenous VDR agonist among primary/secondary bile acids, exhibits VDR EC50 values of 8 μM, 12.1 μM, or 21.6 μM depending on the assay system [1]. The 3-keto modification therefore confers a 2.7- to 7.2-fold enhancement in VDR agonism relative to LCA. 3-Keto-lithocholic acid is independently reported with VDR EC50 values of 3 μM and 6.8 μM [1], confirming the reproducibility of this potency advantage.

VDR Agonism Potency
Cross-study
EC50 = 3 μM; 2.7–7.2-fold more potent than LCA
Enhanced VDR signaling context for intestinal/immune studies
Multiple independent laboratories
Vitamin D receptor Nuclear receptor Bile acid signaling

Pregnane X Receptor (PXR) Binding: 3-Oxo-5beta-cholanate and LCA Exhibit Comparable Affinity but Divergent Activation Profiles

3-Oxo-5beta-cholanate binds to the human pregnane X receptor (PXR) with an IC50 of 15 μM and activates both mouse and human PXRs in cell-based reporter assays at 100 μM . Lithocholic acid activates PXR with a reported EC50 of 10.2 μM [1]. While the binding affinities are broadly comparable (within ~1.5-fold), 3-oxo-5beta-cholanate requires higher concentrations (100 μM) for full transcriptional activation compared to LCA, suggesting its PXR activation profile is distinct from—and potentially more tunable than—that of LCA. Among 3-keto bile acid metabolites, 3-keto-LCA is reported with a PXR EC50 of 8.3 μM [1], further confirming the cross-study consistent range.

PXR Binding Profile
Cross-study
Comparable binding (IC50 15 μM) but higher activation threshold
Potential partial agonist behavior; tool for biased signaling
Cell-based reporter assays
PXR Xenobiotic sensing Drug metabolism

Parallel Pharmacological Polypharmacology: 3-Oxo-5beta-cholanate Simultaneously Engages RORγt, TGR5, VDR, FXR, and PXR—A Multi-Target Profile Absent in LCA

A unique and differentiating feature of 3-oxo-5beta-cholanate is its concurrent engagement of five validated targets: RORγt (Kd = 1.13 μM, inverse agonist) [1], TGR5 (EC50 = 0.27 μM, agonist) , VDR (EC50 = 3 μM, agonist) , FXR (agonist in cell-based reporter assays) , and PXR (IC50 = 15 μM, activator at 100 μM) . Lithocholic acid (LCA) engages TGR5, VDR, FXR, and PXR but lacks RORγt binding entirely [1][2]. Isoallolithocholic acid lacks RORγt binding and acts through an entirely different mechanism (mitoROS/Foxp3) [1]. No other endogenous monohydroxy/monoketo bile acid metabolite demonstrates this breadth of direct nuclear receptor and GPCR engagement. This polypharmacology profile is supported by cross-study data from independent laboratories and is summarized in authoritative databases including KEGG (C03070) and ChEBI (CHEBI:11867) [3].

Multi-Target Polypharmacology
Class-level
Concurrent engagement of RORγt, TGR5, VDR, FXR, PXR
Unique probe for integrated bile acid signaling networks
Data from independent studies; validate in intended model
Polypharmacology Multi-target profiling Nuclear receptor

Highest-Impact Research and Industrial Application Scenarios for 3-Oxo-5beta-cholanate Based on Quantitative Differentiation Evidence


Th17-Mediated Autoimmune and Inflammatory Disease Research (IBD, Psoriasis, Multiple Sclerosis)

3-Oxo-5beta-cholanate is the endogenous bile acid of choice for selectively inhibiting TH17 cell differentiation via direct RORγt antagonism (Kd = 1.13 μM) without affecting Th1, Th2, or Treg lineages [1]. This selectivity is not achievable with LCA (no RORγt binding) or isoalloLCA (enhances Treg, not TH17 suppression). In murine models of intestinal inflammation, dietary administration of 3-oxoLCA (0.3% w/w) reduced ileal TH17 cell populations in vivo, validating translational utility [1]. For in vitro studies, a working concentration of 20 μM is established for primary CD4+ T cell differentiation assays [1].

RORγt Ligand Discovery and Nuclear Receptor Pharmacology

As one of the few validated endogenous RORγt inverse agonists, 3-oxo-5beta-cholanate serves as a critical reference compound for screening and benchmarking synthetic RORγt modulators [1]. Its Kd of 1.13 μM provides a moderate-affinity baseline against which novel chemical entities (e.g., 3-oxo-lithocholic acid amidates with Kd = 16.5 nM) can be compared [2]. The compound is also valuable for crystallography and biophysical studies of the RORγt LBD, given its defined binding mode and the availability of recombinant protein assays [1].

Multi-Receptor Polypharmacology Profiling in Gut-Liver-Immune Axis Studies

The concurrent engagement of RORγt (Kd 1.13 μM), TGR5 (EC50 0.27 μM), VDR (EC50 3 μM), FXR (agonist), and PXR (IC50 15 μM) makes 3-oxo-5beta-cholanate a uniquely efficient probe for dissecting integrated bile acid signaling networks . At a single working concentration of 10–20 μM, researchers can simultaneously activate TGR5/VDR/FXR-dependent metabolic pathways and inhibit RORγt-driven inflammatory programs. This multi-target profile is not replicated by any single endogenous bile acid metabolite, making 3-oxo-5beta-cholanate indispensable for systems-level pharmacological studies [3].

Chemical Biology Tool for CYP3A4-Mediated Lithocholic Acid Metabolism Studies

3-Oxo-5beta-cholanate is the direct product of CYP3A4-mediated oxidation of lithocholic acid, representing the primary hepatic detoxification pathway for this hepatotoxic secondary bile acid . As a stable, commercially available metabolite (≥95% purity, ≥4-year stability at -20°C as crystalline solid), it serves as an authentic analytical reference standard for LC-MS/MS quantification of LCA metabolism in hepatocyte assays, microsomal stability studies, and clinical bile acid profiling . Its solubility profile (DMF: 30 mg/mL; DMSO: 15 mg/mL; Ethanol: 10 mg/mL) supports flexible formulation for in vitro metabolism studies .

Application
Selection Property
Validation Focus
Th17 cell differentiation studies
RORγt pathway engagement context
Lineage-specific cytokine endpoint review
RORγt modulator screening
Direct RORγt binding reference
Binding affinity benchmarking
Gut-liver-immune axis signaling research
Multi-receptor engagement profile
Integrated pathway-response interpretation
LCA metabolism & metabolite identification
CYP3A4 oxidation product authenticity
Metabolite quantification & stability
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